4-(Dimethylamino)chalcone
Description
Significance of the Chalcone (B49325) Scaffold in Contemporary Chemical and Biological Research
Chalcones, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system, represent a significant class of naturally occurring and synthetic compounds. mdpi.comscielo.br This core structure serves as a crucial precursor for the biosynthesis of various flavonoids. mdpi.com The unique template of the chalcone scaffold, featuring two aromatic rings and an electrophilic α,β-unsaturated carbonyl system in continuous conjugation, is believed to contribute to its stability, electron transfer capabilities, and a wide array of biological functions. alliedacademies.org
In contemporary research, the chalcone scaffold is a subject of intense investigation due to its broad spectrum of pharmacological activities. Preclinical studies have highlighted the potential of chalcones and their derivatives as anticancer, anti-inflammatory, antioxidant, antimicrobial, antimalarial, and antiviral agents. mdpi.comalliedacademies.orgnih.gov Their value also extends to organic synthesis, where they serve as versatile intermediates for creating numerous heterocyclic compounds that themselves exhibit significant biological activities. derpharmachemica.com The adaptability of the chalcone structure allows for the synthesis of diverse derivatives, making it a privileged scaffold in medicinal chemistry and drug discovery programs. nih.gov
Overview of 4-(Dimethylamino)chalcone (B87087) as a Prominent Chemical Entity in the Chalcone Class
Among the vast family of chalcones, this compound is a prominent derivative distinguished by the presence of a dimethylamino group [-N(CH₃)₂] at the 4-position of one of its phenyl rings. ontosight.ai This substitution significantly influences the molecule's electronic and photophysical properties. The dimethylamino group acts as a strong electron-donating group, which enhances the compound's reactivity, solubility in various organic solvents, and its capacity for intramolecular charge transfer (ICT). chemimpex.commdpi.com
The standard method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-dimethylaminobenzaldehyde and an acetophenone (B1666503). derpharmachemica.comontosight.ai This straightforward synthesis yields a compound that serves as a valuable building block for more complex organic molecules, particularly in the fields of pharmaceuticals and materials science. chemimpex.com Its unique electronic structure makes it a key component in the development of fluorescent dyes and advanced materials. chemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO ontosight.aiscialert.net |
| Molecular Weight | 251.32 g/mol ontosight.aibiosynth.com |
| CAS Number | 1030-27-9 ontosight.aibiosynth.com |
| Appearance | Yellow powder nih.gov |
| Synthesis Method | Claisen-Schmidt Condensation ontosight.ai |
Scope and Objectives of Academic Research Endeavors on this compound
Academic research on this compound is multifaceted, driven by its versatile chemical nature and promising applications in various scientific domains. The primary objectives of these research endeavors can be categorized into several key areas.
Medicinal Chemistry and Pharmacology: A significant portion of research focuses on evaluating the biological activities of this compound and its derivatives. Studies have investigated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. ontosight.aichemimpex.com The main goal is to understand its mechanism of action and to develop new, more effective therapeutic agents for a range of diseases. ontosight.ai
Materials Science: Researchers are exploring the use of this compound in the creation of advanced organic materials. Its favorable photophysical properties, such as its ability to absorb and emit light, make it a candidate for use in organic light-emitting diodes (OLEDs). chemimpex.com There is also active investigation into its role in enhancing the efficiency of organic photovoltaic cells, contributing to renewable energy technologies. chemimpex.com
Fluorescent Probes and Sensors: The compound's strong fluorescence and large Stokes shifts—the difference between the absorption and emission maxima—are actively being studied. mdpi.comresearchgate.net Research aims to develop this compound-based fluorescent probes for biological imaging, allowing for the visualization of cellular structures and processes. chemimpex.commdpi.com Its fluorescence properties, which can be sensitive to the local environment, also position it as a potential candidate for chemical sensors. chemimpex.combiosynth.com Studies have shown that chalcones with a 4-dimethylamino group exhibit enhanced fluorescent emission, making them particularly suitable for these applications. mdpi.com
Table 2: Summary of Research Focus on this compound
| Research Area | Key Objectives & Findings |
|---|---|
| Organic Synthesis | Utilized as a versatile building block for synthesizing more complex molecules, including various heterocyclic compounds. chemimpex.com |
| Biological Activity | Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aichemimpex.com |
| Materials Science | Explored for applications in advanced materials like Organic Light-Emitting Diodes (OLEDs) and organic solar cells due to its electronic and photophysical properties. chemimpex.com |
| Fluorescent Dyes & Probes | Developed for use in biological imaging and as sensors due to its strong fluorescence, large Stokes shifts, and sensitivity to the environment. chemimpex.commdpi.combiosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKPRWFMRVBCOB-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030-27-9 | |
| Record name | Dimethylaminochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Dimethylaminochalcone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Synthesis of 4 Dimethylamino Chalcone
Advanced Synthetic Strategies for 4-(Dimethylamino)chalcone (B87087)
Optimized Claisen-Schmidt Condensation Protocols for this compound
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, including this compound. mdpi.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, 4-(dimethylamino)benzaldehyde, with an acetophenone (B1666503). scialert.net The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol (B145695). propulsiontechjournal.commdpi.com
The mechanism begins with the formation of a carbanion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the 4-(dimethylamino)benzaldehyde. scialert.net This is followed by dehydration to yield the α,β-unsaturated ketone structure of the chalcone (B49325). scialert.net
Optimized protocols have focused on improving yields and reducing reaction times. For instance, using a 10% m/v NaOH solution in ethanol and stirring the reaction mixture of acetophenone and 4-dimethylaminobenzaldehyde for 2 hours at room temperature has resulted in an 85% yield after recrystallization. researchgate.net Another study reported that conducting the reaction in an ethanol-water mixture (3:1 v/v) with 10-20% w/v sodium hydroxide can lead to yields of 72-78% after 6-8 hours at 25°C.
Here is a table summarizing the optimized Claisen-Schmidt condensation protocols for this compound:
Table 1: Optimized Claisen-Schmidt Condensation Protocols
| Base | Solvent | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 10% m/v NaOH | Ethanol | 2 hours | Room Temperature | 85% | researchgate.net |
| 10-20% w/v NaOH | Ethanol-Water (3:1) | 6-8 hours | 25°C | 72-78% |
Microwave-Assisted Synthesis Approaches for this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of this compound and its derivatives. This method significantly reduces reaction times and often improves yields by promoting efficient molecular collisions.
For the synthesis of this compound, microwave irradiation for as little as 25 seconds at 140 watts has been shown to be effective. uns.ac.id The concentration of the base catalyst, such as NaOH, plays a crucial role in optimizing the yield. Studies have shown that varying the NaOH concentration can significantly impact the outcome, with a 50% concentration providing the highest yield. uns.ac.id For instance, the synthesis of (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one under microwave irradiation reduced the reaction time from 3 days to 30 minutes, yielding a product with 87% isolated yield and 97% purity. nih.gov
Here is a data table illustrating the effect of NaOH concentration on the yield of this compound under microwave-assisted conditions:
Table 2: Effect of NaOH Concentration on Microwave-Assisted Synthesis
| NaOH Concentration | Power | Irradiation Time | Average Yield | Reference |
|---|---|---|---|---|
| 40% | 140 W | 25 s | 73.4 ± 1.72% | uns.ac.id |
| 50% | 140 W | 25 s | 90.9 ± 0.68% | uns.ac.id |
| 60% | 140 W | 25 s | 85.1 ± 1.32% | uns.ac.id |
Microwave irradiation has also been successfully employed in the synthesis of various derivatives, such as pyrazole (B372694) derivatives from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one. ijpsdronline.com
Sonochemical Synthesis Techniques for Chalcones and their Relevance to this compound
Sonochemical synthesis, which utilizes ultrasound irradiation, offers another efficient and environmentally friendly approach to synthesizing chalcones. mdpi.comrasayanjournal.co.in This technique has been shown to significantly reduce reaction times and improve yields compared to conventional methods. rasayanjournal.co.inresearchgate.net The application of ultrasound accelerates the reaction by enhancing mass transfer and creating localized high-temperature and high-pressure zones, which can lower the activation energy. propulsiontechjournal.com
For the synthesis of chalcones, a mixture of an aromatic aldehyde and an acetophenone in ethanol with a catalytic amount of sodium hydroxide is irradiated in an ultrasonic water bath. mdpi.com This method has been reported to be 225 times faster than conventional stirring methods. mdpi.com For example, the sonochemical synthesis of chloro-chalcones demonstrated a significant reduction in reaction time compared to conventional stirring. rasayanjournal.co.in While specific studies on the direct sonochemical synthesis of this compound are not detailed in the provided context, the principles and successes with other chalcones are highly relevant.
Here is a table comparing conventional and sonochemical synthesis methods for a representative chalcone:
Table 3: Comparison of Conventional and Sonochemical Synthesis
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Stirring | 4 hours | - | mdpi.com |
| Ultrasound-Assisted | 15 minutes | 92.84% (recovery) | mdpi.com |
Design and Synthesis of Novel this compound Derivatives
Functionalization Strategies and Structural Modifications of the Chalcone Scaffold
The versatile chalcone scaffold allows for a wide range of functionalization and structural modifications to create novel derivatives with tailored properties. nih.gov The dimethylamino group is a common substituent used in the development of fluorescent chalcone compounds. nih.gov
Strategies for functionalization often involve introducing various substituents to either of the aromatic rings (A-ring or B-ring) of the chalcone backbone. For instance, a library of fluorescent chalcones was synthesized to study the structure-fluorescence relationship, revealing that weak electron-donating groups on the A-ring and disubstituted amino groups on the B-ring are favorable for fluorescence. nih.gov In contrast, electron-withdrawing groups or strong electron-donating groups on the A-ring can decrease the quantum yield. nih.gov
Specific modifications include:
Introduction of Heterocyclic Analogues: Replacing the aromatic rings with heterocyclic systems to increase rigidity. mdpi.com
Synthesis of Pyrazole Derivatives: Reacting dialkylamino chalcones with phenylhydrazine (B124118) to produce 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives. mdpi.com
Addition of Alkoxy Groups: The introduction of methoxy (B1213986) groups has been shown to shift the absorption towards longer wavelengths. mdpi.com
Halogenation: The presence of a fluorine atom on the B-ring has been investigated for its effect on biological activity. nih.gov
A study on the antifungal activity of chalcone derivatives showed that the presence of a 4-dimethylaminophenyl group as the B-ring resulted in inactive compounds against Candida albicans. nih.gov
Synthesis of Extended Conjugated Systems and Polyene Analogues of this compound
Extending the conjugated system of this compound by increasing the number of olefinic double bonds between the aromatic rings leads to significant changes in its photophysical properties. rsc.org These polyene analogues exhibit remarkable bathochromic (red) shifts in their absorption and fluorescence spectra, indicating enhanced intramolecular charge transfer (ICT). rsc.org
The synthesis of these extended systems is typically achieved through an aldol (B89426) condensation reaction between an acetophenone derivative and a cinnamaldehyde (B126680) derivative, such as 4-(dimethylamino)cinnamaldehyde, in the presence of a base like 10% NaOH in ethanol. mdpi.commdpi.com
A study investigating the effect of extending the conjugation (n=1, 2, and 3 double bonds) in 4-dimethylamino-2'-hydroxychalcone (nDHC) and its analogue lacking the hydroxyl group (nDC) demonstrated a progressive red shift in both absorption and emission wavelengths as 'n' increases. rsc.org
Here is a data table summarizing the photophysical properties of extended conjugated systems of this compound:
Table 4: Photophysical Properties of Extended Conjugated this compound Analogues
| Compound | Number of Olefinic Bonds (n) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |
|---|---|---|---|---|
| DC | 1 | - | - | rsc.org |
| 2DC | 2 | - | - | rsc.org |
| 3DC | 3 | - | - | rsc.org |
| DHC | 1 | - | - | rsc.org |
| 2DHC | 2 | - | - | rsc.org |
| 3DHC | 3 | - | - | rsc.org |
Preparation of Metal Complexes Incorporating this compound Ligands
The versatile coordination capabilities of this compound and its derivatives have led to the synthesis of a wide array of metal complexes. These compounds are of significant interest due to their potential applications in various fields, including materials science and catalysis. The synthesis of these complexes typically involves the reaction of the chalcone ligand with a suitable metal salt in an appropriate solvent system. The coordination often occurs through the carbonyl oxygen and other suitably positioned heteroatoms within the chalcone framework, leading to the formation of stable chelate rings.
A variety of transition metals and lanthanides have been successfully incorporated into complexes with ligands derived from this compound. The synthetic methodologies often involve straightforward one-pot reactions under mild conditions.
For instance, a series of heteroleptic copper(II) complexes were prepared using 2'-hydroxy-4-(N,N-dimethylamino)chalcone (HL) as the primary ligand. mdpi.com The general synthetic route involved reacting the chalcone ligand with a secondary aromatic diamine ligand in a methanol (B129727) and dichloromethane (B109758) solvent mixture. mdpi.com The subsequent addition of triethylamine (B128534) and a methanolic solution of copper(II) nitrate (B79036) trihydrate, followed by reflux, yielded the desired complexes with the general formula [Cu(N-N)(L)]NO₃. mdpi.com
Similarly, transition metal complexes of a chalcone derived from dehydroacetic acid and 4-dimethylaminobenzaldehyde have been synthesized with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III). ijert.org The synthesis was achieved by refluxing a chloroform (B151607) solution of the ligand with a methanolic solution of the respective metal chlorides at a controlled pH. ijert.org The resulting solid complexes were then isolated by filtration. ijert.org
The coordination chemistry of this compound derivatives extends to platinum group metals as well. Pd(II) and Pt(II) complexes of (E)-3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one have been synthesized by reacting the ligand with K₂PdCl₄, K₂PtCl₄, or Pd(OAc)₂ in ethanol under reflux. lsbu.ac.uksoton.ac.uk In these cases, the chalcone acts as a neutral bidentate ligand, coordinating through the pyridine (B92270) nitrogen and the carbonyl oxygen. lsbu.ac.uksoton.ac.uk
Furthermore, the synthesis of bis-chalcone derivative complexes with metals such as manganese, iron, and ruthenium has been reported. nih.gov These syntheses highlight the ability of more complex chalcone-based ligands to form stable metal complexes.
The following tables summarize the synthetic details and key findings for a selection of metal complexes incorporating ligands derived from this compound.
Table 1: Synthesis of Heteroleptic Copper(II) Complexes with 2'-Hydroxy-4-(dimethylamino)chalcone (HL) mdpi.com
| Metal Ion | Secondary Ligand (N-N) | Solvent System | Reaction Conditions | Resulting Complex Formula |
| Cu(II) | 5,5′-dimethyl-2,2′-bipyridine (dmbpy) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(dmbpy)(L)]NO₃ |
| Cu(II) | 4,7-diphenyl-1,10-phenanthroline (bphen) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(bphen)(L)]NO₃ |
| Cu(II) | 4,4′-di-tert-butyl-2,2′-bipyridine (dbbpy) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(dbbpy)(L)]NO₃ |
| Cu(II) | 5-nitro-1,10-phenanthroline (nphen) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(nphen)(L)]NO₃ |
| Cu(II) | 2,2′-bipyridine (bpy) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(bpy)(L)]NO₃ |
| Cu(II) | 2,2′-dipyridylamine (dpa) | MeOH:CH₂Cl₂ (1:1) | Stirring at RT, followed by reflux for 30 min | [Cu(dpa)(L)]NO₃ |
Table 2: Synthesis of Transition Metal Complexes with a Chalcone from Dehydroacetic Acid and 4-Dimethylaminobenzaldehyde ijert.org
| Metal Ion | Metal Salt | Solvent System | Reaction Conditions | Proposed Coordination |
| Cu(II) | CuCl₂ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |
| Ni(II) | NiCl₂ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |
| Co(II) | CoCl₂ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |
| Mn(II) | MnCl₂ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |
| Fe(III) | FeCl₃ | Chloroform/Methanol | Reflux for 2 hr at pH ~7.5 | Bidentate via acetyl and phenolic oxygen |
Table 3: Synthesis of Pd(II) and Pt(II) Complexes with (E)-3-(4-(dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one (L) lsbu.ac.uksoton.ac.uk
| Metal Ion | Metal Salt | Solvent | Reaction Conditions | Resulting Complex Formula |
| Pd(II) | K₂PdCl₄ | Ethanol | Reflux for 3 h | [Pd(L)₂]Cl₂·0.5H₂O |
| Pt(II) | K₂PtCl₄ | Ethanol | Reflux for 3 h | [Pt(L)₂]Cl₂·2H₂O |
| Pd(II) | Pd(OAc)₂ | Ethanol | Reflux for 3 h | Pd(L)₂₂·CH₃OH |
Spectroscopic Characterization and Advanced Analytical Techniques for 4 Dimethylamino Chalcone
Vibrational Spectroscopic Analysis of 4-(Dimethylamino)chalcone (B87087) and its Derivatives
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within the this compound molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Studies
The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of the α,β-unsaturated ketone system is a defining feature. The carbonyl (C=O) stretching vibration is typically observed in the range of 1627 to 1670 cm⁻¹. The stretching of the olefinic (C=C) bond within the chalcone (B49325) backbone gives rise to an absorption band around 1525.74 cm⁻¹.
Aromatic C-H stretching vibrations are generally seen at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethylamino group appears around 2905.48 cm⁻¹. The C-N stretching vibration of the dimethylamino group is also identifiable, often appearing around 1178.98 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Carbonyl) | Stretching | 1627 - 1670 |
| C=C (Olefinic) | Stretching | ~1526 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | ~2905 |
| C-N (Dimethylamino) | Stretching | ~1179 |
Raman Spectroscopy Investigations of this compound Systems
Raman spectroscopy provides complementary information to FTIR analysis. For chalcone derivatives, a sharp and intense band corresponding to the ethylenic bridge vibration is typically observed around 1599 cm⁻¹. The carbonyl (C=O) vibration also gives a Raman band, although it is often weaker, appearing near 1661 cm⁻¹. mdpi.com
Aromatic ring vibrations and C-H stretching modes are also active in the Raman spectrum. The C-H stretching vibrations can be observed in the region of 1000-1300 cm⁻¹, often showing strong intensity. mdpi.com C-C stretching vibrations within the aromatic rings are also detectable. mdpi.com Due to the principles of mutual exclusion, some vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa, making the combination of both techniques a powerful tool for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic, vinylic, and aliphatic protons.
The protons of the two aromatic rings resonate in the downfield region, generally between δ 6.6 and 8.1 ppm. The two vinylic protons (H-α and H-β) of the enone system appear as doublets, with a large coupling constant (J) of approximately 15.5 Hz, which is characteristic of a trans configuration. The H-β proton is typically found further downfield than the H-α proton due to its proximity to the phenyl ring. The protons of the dimethylamino group (-N(CH₃)₂) appear as a singlet in the upfield region, typically around δ 3.010 ppm. nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 7.328 - 7.997 | m | - |
| Vinylic Proton (H-β) | 7.788 | d | 15.5 |
| Vinylic Proton (H-α) | 7.328 | d | 15.5 |
| Dimethylamino Protons (-N(CH₃)₂) | 3.010 | s | - |
| Aromatic Protons (on dimethylamino-substituted ring) | 6.672 | d | - |
d: doublet, m: multiplet, s: singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of this compound
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon of the ketone is the most deshielded and appears as a distinct signal at the low-field end of the spectrum, typically around δ 190 ppm. The carbons of the aromatic rings resonate in the region of approximately δ 111 to 154 ppm. The two vinylic carbons also show distinct signals. The carbons of the dimethylamino group are found at the high-field end of the spectrum, typically around δ 40 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~190 |
| Aromatic/Vinylic Carbons | 111 - 154 |
| Dimethylamino Carbons (-N(CH₃)₂) | ~40 |
Mass Spectrometry for Molecular Structure Confirmation of this compound
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the molecular formula of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 251.32 g/mol . dntb.gov.ua
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 251 | 100.0 | [M]⁺ |
| 250 | 33.0 | [M-H]⁺ |
| 236 | 1.9 | [M-CH₃]⁺ |
| 222 | 10.8 | [M-C₂H₅]⁺ |
| 207 | 10.1 | [M-C₂H₄N]⁺ |
| 174 | 33.7 | [M-C₆H₅]⁺ |
| 146 | 10.6 | [C₁₀H₁₀N]⁺ |
| 121 | 13.7 | [C₈H₉N]⁺ |
Electronic Absorption and Emission Spectroscopy of this compound Systems
The photophysical properties of this compound and its analogues are characterized by strong intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting carbonyl group through the π-conjugated bridge. This ICT character profoundly influences their electronic absorption and emission spectra, making them sensitive to their environment.
The absorption spectra of this compound derivatives typically exhibit an intense band in the near-UV to visible region, generally between 412 to 431 nm in solvents like DMSO. nih.gov This absorption is attributed to a π-π* electronic transition with significant ICT character. researchgate.net The position of this absorption maximum (λ_max,abs_) can be modulated by extending the π-conjugation of the molecule. For instance, increasing the number of olefinic bonds in the chalcone backbone leads to significant bathochromic (red) shifts in the absorption peaks. rsc.org
A key feature of these compounds is their pronounced solvatochromism, where the position of the absorption and, more dramatically, the emission bands change with the polarity of the solvent. wikipedia.org Generally, a bathochromic shift is observed in both absorption and fluorescence spectra as solvent polarity increases, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. rsc.org This behavior is a hallmark of positive solvatochromism. wikipedia.org
The fluorescence emission of these chalcones is particularly noteworthy. They often exhibit large Stokes shifts, which is the difference between the absorption and emission maxima. In various solvents, Stokes shifts for this compound derivatives can be greater than 100 nm. nih.gov For example, in DMSO, emission wavelengths can range from 512 to 567 nm. nih.gov This large shift is a direct consequence of the significant geometric and electronic redistribution that occurs in the excited state due to ICT. Some derivatives also exhibit Twisted Intramolecular Charge Transfer (TICT) behavior, which contributes to their unique photophysical properties. acs.org The fluorescence quantum yield, a measure of emission efficiency, is also highly dependent on the solvent and the specific molecular structure. chalcogen.romdpi.com The strong fluorescence and large Stokes shifts make these compounds valuable as fluorescent probes and dyes. nih.govchemimpex.com
The pH of the medium can also influence the photophysical properties. The dimethylamino group can be protonated in highly acidic conditions (pH 1), leading to a decrease in fluorescent signals as the electron-donating ability of the group is quenched. nih.gov However, many derivatives maintain strong fluorescence over a wide pH range (from 2 to 12), which is advantageous for applications in biological imaging. nih.gov
| Compound Type | Absorption Max (λmax,abs) | Emission Max (λmax,em) | Stokes Shift (Δλ) | Reference |
|---|---|---|---|---|
| Generic 4-(Dimethylamino)chalcones | 412 - 431 nm | 512 - 567 nm | 93 - 139 nm | nih.gov |
| ChN(CH3)2 Derivative | ~420 nm | Not specified | Not specified | mdpi.com |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of this compound Derivatives
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of molecules in their crystalline solid state. Studies on various this compound derivatives have provided critical insights into their molecular conformation, planarity, and intermolecular interactions, which collectively govern the material's bulk properties.
For example, the crystal structure of 1-(4-methylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one was determined to crystallize in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. researchgate.net The non-centrosymmetric arrangement is a prerequisite for second-order nonlinear optical properties. Similarly, 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one was found to crystallize in the monoclinic space group P2₁/c. iucr.org
A common feature investigated in these crystal structures is the degree of planarity of the chalcone backbone. The molecule can deviate from complete planarity, with a twist often observed between the two aromatic rings. For instance, in one derivative, a fold angle of 11.46° was found between the planes of the two aryl rings. iucr.org In another structure containing two independent molecules in the asymmetric unit, the twist angle between the rings was 12.85° for one molecule. nih.gov This deviation from planarity can influence the extent of π-conjugation and, consequently, the electronic and optical properties of the material. mdpi.com The stereochemistry of the central C=C double bond is consistently found to be in the more stable (E)-configuration. researchgate.net
The solid-state packing is dictated by various intermolecular interactions, primarily weak C—H⋯O hydrogen bonds involving the carbonyl oxygen and aromatic or methyl hydrogens. iucr.orgnih.gov These interactions often link molecules into specific motifs, such as inversion dimers or extended chains, forming two-dimensional sheets. nih.govnih.gov
| Compound Name | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 1-(4-methylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one | Orthorhombic | P2₁2₁2₁ | Non-centrosymmetric | researchgate.net |
| 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | Monoclinic | P2₁/c | Deviates from planarity | iucr.org |
| (E)-1-(4-biphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Not specified | Not specified | (E)-configuration of double bond | researchgate.net |
Hirshfeld Surface Analysis and Energy Framework Calculations
To gain a deeper, quantitative understanding of the intermolecular interactions that stabilize the crystal lattice, Hirshfeld surface analysis is employed. This technique maps the close contacts a molecule makes with its neighbors in the crystal, providing a visual and numerical breakdown of different interaction types.
The presence of specific functional groups is clearly reflected in the fingerprint plots. Strong interactions like C—H···O hydrogen bonds appear as distinct, sharp spikes on the plot. nih.govmdpi.com Weaker interactions, such as C—H···π stacking, are identifiable by characteristic "wing" features. mdpi.com The d_norm surface, which maps distances shorter or longer than the van der Waals radii, visually highlights the most significant contact points, with red spots indicating close-contact hydrogen bonds. mdpi.commdpi.com
Energy framework calculations complement Hirshfeld analysis by computing the interaction energies between molecules in the crystal, helping to visualize the strength and topology of the packing. These calculations can distinguish between electrostatic, dispersion, polarization, and repulsion energy components, providing a comprehensive picture of the forces governing the crystal architecture. This combined approach is crucial for understanding structure-property relationships and for the rational design of new crystalline materials with desired properties. nih.gov
| Interaction Type | Contribution (%) in Flavone-Chalcone Hybrid mdpi.com | Contribution (%) in Fluoro-Nitro Chalcone nih.gov | Contribution (%) in Bromo-Butyl Chalcone mdpi.com |
|---|---|---|---|
| H···H | 34.3% | 20.6% | 50.04% |
| O···H / H···O | 19.2% | 30.2% | Not specified |
| C···H / H···C | 16.7% | 18.0% | 21.6% |
| C···O / O···C | 6.7% | Not specified | Not specified |
| C···C | 6.5% | 10.1% | Not specified |
| Br···H / H···Br | Not applicable | Not applicable | 12.4% |
| F···H / H···F | Not applicable | 13.1% | Not applicable |
Advanced Chromatographic and Separation Techniques for this compound Analysis
Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and natural extracts. The choice of technique depends on the scale and purpose of the separation, ranging from analytical identification to preparative purification.
Thin-Layer Chromatography (TLC) is commonly used for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography. rsc.orgjetir.org It provides a quick assessment of the purity of a sample by separating components based on their differential adsorption to the stationary phase (typically silica (B1680970) gel). jetir.org
Column Chromatography is the standard method for the purification of chalcones on a preparative scale. jetir.org Silica gel (60-120 mesh) is a frequently used stationary phase. jetir.org The separation is achieved by eluting the mixture through the column with a solvent system of appropriate polarity, often a gradient of non-polar and polar solvents like petroleum ether/benzene or n-hexane/ethyl acetate. jetir.orgdergipark.org.tr Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC) offers a more advanced, highly efficient, and reproducible method for both analytical and preparative separation. Chiral HPLC, utilizing a chiral stationary phase (CSP), is particularly powerful for resolving stereoisomers. For instance, a method was developed using a column with amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector to successfully separate the diastereomers of a novel chalcone derivative. dergipark.org.tr This highlights HPLC's capability for challenging separations that are crucial in fields like medicinal chemistry where stereochemistry can dictate biological activity. dergipark.org.tr
These techniques, often used in combination, are fundamental tools in the synthesis and characterization workflow for this compound derivatives, ensuring the isolation of compounds with high purity for subsequent spectroscopic analysis and application-oriented studies.
Photophysical Behavior and Optoelectronic Applications of 4 Dimethylamino Chalcone
Intramolecular Charge Transfer (ICT) Mechanisms in 4-(Dimethylamino)chalcone (B87087) Systems
The photophysical properties of this compound are profoundly influenced by intramolecular charge transfer (ICT). This process involves the redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting carbonyl group upon photoexcitation. rsc.orgnih.govacs.org This charge transfer character is a key determinant of the molecule's behavior in different environments and its suitability for various applications.
The efficiency of ICT is enhanced by the planar structure of the chalcone (B49325) backbone, which facilitates π-conjugation. rsc.org Studies on analogues with extended conjugation have shown that increasing the number of olefinic double bonds leads to remarkable bathochromic (red) shifts in both absorption and fluorescence spectra, signifying an enhanced ICT and a larger dipole moment in the excited state. rsc.orgrsc.org For instance, extending the conjugation in 4-dimethylamino-2′-hydroxychalcone analogues resulted in significant red shifts, indicating a more stabilized excited state due to efficient ICT. rsc.org
Theoretical calculations, such as those using density functional theory (DFT), have confirmed the superior ICT efficiency of the dimethylamino group compared to other substituents like methoxy (B1213986) or halogens. This strong charge transfer nature is crucial for applications in nonlinear optics and as fluorescent probes. nih.gov In some systems, there is evidence for the coexistence of ICT and other excited-state processes like excited-state intramolecular proton transfer (ESIPT), particularly in derivatives with hydroxyl groups. researchgate.net The interplay between these mechanisms can be modulated by factors such as solvent polarity and temperature. researchgate.netmdpi.com
Fluorescence and Absorption Characteristics of this compound
The fluorescence and absorption properties of this compound are central to its utility in optoelectronics and as a fluorescent marker. These characteristics are highly sensitive to the molecular environment, a phenomenon that provides valuable insights into the nature of its excited states.
Solvatochromic Effects on Photophysical Properties
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of this compound and its derivatives. nih.gov Generally, as the polarity of the solvent increases, both the absorption and fluorescence spectra exhibit a bathochromic shift. nih.gov This red shift is typically more pronounced in the emission spectra, indicating a larger dipole moment in the excited state compared to the ground state, a hallmark of ICT. nih.gov
The extent of the solvatochromic shift provides information about the degree of charge separation in the excited state. For example, in a series of 3-(4-(Dimethylamino)phenyl)-1-(4,3 di-substituted phenyl)-(2E)-propen-1-one chalcones, the functional groups and solvents were found to have a significant effect on their photophysical properties. researchgate.net Interestingly, in some cases, electron-withdrawing groups led to a greater red shift than electron-donating groups. researchgate.net The interaction with protic solvents, through hydrogen bonding, can also significantly influence the photophysical properties, often leading to fluorescence quenching. core.ac.uk
| Solvent | Absorption Max (nm) | Emission Max (nm) |
| Cyclohexane | 400 | 450 |
| Toluene | 410 | 480 |
| Chloroform (B151607) | 420 | 510 |
| Acetone | 415 | 530 |
| Ethanol (B145695) | 418 | 552 |
| Methanol (B129727) | 414 | 545 |
| DMSO | 430 | 560 |
Note: The data in this table is compiled from multiple sources and represents typical values. Actual values may vary depending on the specific derivative and experimental conditions.
Fluorescence Quantum Yield and Lifetime Studies
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, of this compound derivatives can vary significantly with the solvent environment. For instance, an acetamide-chalcone derivative bearing a dimethylamine (B145610) group exhibited a high fluorescence quantum yield of 71% in dimethyl sulfoxide (B87167) (DMSO). mdpi.com However, in protic solvents like ethanol and methanol, the quantum yield dropped dramatically to 4% and 1%, respectively. mdpi.com This phenomenon, known as positive solvatokinetics, is often attributed to the proximity of nπ* and ππ* states in non-polar solvents, which can lead to fluorescence quenching. core.ac.ukmdpi.com
The lifetime of the excited state is another crucial parameter. Studies using femtosecond fluorescence upconversion and transient absorption techniques have revealed complex dynamics in chalcone derivatives, including vibrational cooling, solvation, and intramolecular motions. rsc.orgrsc.org These processes compete with fluorescence and influence both the quantum yield and lifetime.
Stokes Shift Analysis and its Significance for this compound
The Stokes shift, the difference in energy (or wavelength) between the absorption and emission maxima, is a critical parameter for fluorescent molecules, particularly in applications like fluorescent probes and laser dyes. A large Stokes shift is desirable as it minimizes self-absorption, where emitted photons are reabsorbed by other molecules. This compound derivatives are known to exhibit large Stokes shifts, with values reported up to 5800 cm⁻¹. researchgate.net
The magnitude of the Stokes shift is directly related to the extent of geometric and electronic rearrangement in the excited state. mdpi.com The significant Stokes shifts observed in these compounds are a direct consequence of the efficient ICT process. acs.org In different solvents, the Stokes shift can vary, reflecting the solvent's ability to stabilize the polar excited state. For example, the Stokes shift for some piperidyl and pyrrolidinyl chalcones was found to be larger in ethanol compared to chloroform. acs.org This large separation between absorption and emission makes these compounds promising candidates for applications requiring high signal-to-noise ratios. nih.gov
Amplified Spontaneous Emission (ASE) Properties of this compound and Derivatives
Several this compound derivatives have demonstrated potential as active media for organic lasers due to their ability to exhibit amplified spontaneous emission (ASE). researchgate.netchalcogen.roafribary.com ASE is the amplification of spontaneously emitted light as it travels through a gain medium, a prerequisite for lasing action.
Studies have shown that these chalcones can produce intense ASE when excited by a pulsed laser, such as the third harmonic of a Nd:YAG laser (355 nm). chalcogen.rosdiarticle3.com The ASE wavelength can often be tuned by changing the solvent or the concentration of the dye solution. For example, for a series of 3-(4-(Dimethylamino)phenyl)-1-(4,3 di-substituted phenyl)-(2E)-propen-1-one chalcones, ASE was observed with tunable wavelengths from 509 to 566 nm. researchgate.net
The efficiency and wavelength of the ASE are influenced by the molecular structure and the surrounding medium. For instance, a comparison between 1-(4-chlorophenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one (CPDAPP) and 3-(4-(dimethylamino)phenyl)-1-phenyl-(2E)-propen-1-one (DMAPPP) revealed that DMAPPP was a more efficient ASE material under identical conditions. chalcogen.ro The concentration of the chalcone solution and the pump power also play crucial roles in the ASE characteristics. sdiarticle3.comresearchgate.net
Photochemical Stability and Degradation Pathways of this compound
The photochemical stability of a fluorescent molecule is a critical factor for its practical application, especially in devices that are exposed to light for extended periods. Chalcones, in general, are known for their good photochemical stability. researchgate.net
Studies on the photochemical stability of this compound derivatives have often been conducted by monitoring the ASE intensity as a function of the number of pump laser pulses. In one study, the ASE intensity of a this compound derivative remained constant after 30,000 pulses, while a conventional laser dye, coumarin (B35378) 503, showed a significant drop in intensity after only a few thousand pulses. sdiarticle3.com This highlights the superior photostability of the chalcone-based dye.
However, like most organic molecules, they can undergo degradation under certain conditions. The degradation pathways can be complex and may involve photo-oxidation or other photochemical reactions. For instance, some curcuminoid chalcones were found to be photolabile in solution when exposed to a Suntest chamber, indicating that the stability can be context-dependent. mdpi.com The specific degradation products and mechanisms are not extensively detailed in the provided context, but it is clear that the stability is sufficient for many demanding applications.
Applications in Optoelectronics and Photonics
Non-Linear Optical (NLO) Properties of this compound Derivatives
Chalcones, in general, are recognized for their significant non-linear optical (NLO) properties, which arise from their α,β-unsaturated keto group that facilitates electron delocalization between two aromatic rings. researchgate.net The introduction of a strong electron-donating group, such as the dimethylamino group, and various electron-accepting groups can enhance these NLO characteristics. researchgate.netmdpi.com This donor-π-acceptor (D-π-A) structure is a key design strategy for effective NLO chromophores. researchgate.net
The third-order nonlinear optical properties of chalcone derivatives have been investigated using techniques like the Z-scan method. researchgate.net For instance, derivatives with different donor and acceptor substituents have shown significant electronic nonlinearity. researchgate.net Studies on acetamide-chalcone derivatives revealed that the inclusion of a dimethylamine group significantly enhances the two-photon absorption cross-section. mdpi.com Specifically, it causes a red-shift in the lower energy state by approximately 90 nm and increases the two-photon absorption cross-section of this band by over 100% compared to derivatives without this group. mdpi.com
The design of chalcone-based NLO materials often involves creating D-π-A-π-D or D-π-A-π-A configurations to optimize the push-pull effect and intramolecular charge transfer, which are crucial for NLO activity. researchgate.net The effectiveness of the NLO response is also influenced by the nature of the π-bridge, with alkene bridges generally being more effective than alkyne bridges due to a higher degree of conjugation. researchgate.net
Table 1: Non-Linear Optical Properties of Selected Chalcone Derivatives
| Compound/Derivative Class | Key NLO Property Investigated | Observation |
|---|---|---|
| Acetamide-Chalcone Derivative with Dimethylamine Group | Two-Photon Absorption (2PA) Cross-Section | Increased by over 100% compared to analogues without the dimethylamine group. mdpi.com |
| p-(N,N-dimethylamino) dibenzylideneacetone | Third-Order NLO Properties | Exhibits strong two-photon absorption. researchgate.net |
| Fluoro-methoxy Chalcone Derivatives (D-π-A-π-D and D-π-A-π-A) | Third-Order NLO Susceptibility (χ⁽³⁾) | The D-π-A-π-A configuration showed a higher χ⁽³⁾ value (7.84 × 10⁻⁸ esu) compared to the D-π-A-π-D configuration (6.01 × 10⁻⁸ esu). researchgate.net |
Development of Fluorescent Probes and Sensors Based on this compound
The fluorescent properties of this compound make it a valuable scaffold for the development of fluorescent probes and sensors. biosynth.com These probes are designed to detect various analytes through changes in their fluorescence emission. The principle often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with the target analyte.
For example, a fluorescent probe based on a this compound derivative, namely 2'-(2,4-dinitro-phenoxy)-4-(dimethylamino) chalcone, was designed for the detection of hydrogen sulfide (B99878) (H₂S) and biothiols. rsc.org The sensing mechanism involves a reaction with H₂S/biothiols that produces 2'-hydroxy-4-(dimethylamino) chalcone, leading to a distinct fluorescence signal. rsc.org Theoretical studies using density functional theory (DFT) have helped to elucidate the sensing mechanism, confirming the role of processes like twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT). rsc.org
The versatility of the chalcone structure allows for modifications to tune its sensitivity and selectivity for different analytes. The strong fluorescence and large Stokes shifts observed in many this compound derivatives are particularly advantageous for sensor applications, as they help to minimize self-quenching and background interference. nih.gov
Utilization as Laser Dyes
This compound derivatives have emerged as promising laser dyes due to their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photochemical stability. icm.edu.plmdpi.com These characteristics make them viable alternatives to conventional laser dyes like coumarins and rhodamines, which can suffer from low lasing efficiency and rapid photodegradation. chalcogen.ro
Research has demonstrated that 3-(4-(dimethylamino)phenyl)-1-phenyl-(2E)-propen-1-one (DMAPPP) functions as an efficient laser medium. icm.edu.pl When pumped with a Nd:YAG laser (355 nm), DMAPPP exhibits amplified spontaneous emission (ASE) that is tunable in the green-yellow region of the spectrum (515–548 nm), depending on the solvent used. icm.edu.pl Its photochemical stability and ASE intensity have been shown to be superior to that of Coumarin 503 under similar conditions. icm.edu.pl
The lasing properties can be fine-tuned by introducing different functional groups to the chalcone skeleton. For instance, the addition of an electron-withdrawing chlorine atom to the DMAPPP structure, creating 1-(4-chlorophenyl)-3-(4-N,N-dimethylamino phenyl)-2-propen-1-one (CPDAPP), results in a red-shift of the ASE peak to around 550 nm. chalcogen.ro Another derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), shows dual ASE bands at 545 nm and 565 nm. mdpi.com The presence of the dimethylamino group is crucial, as it leads to a large fluorescence quantum yield, which is essential for laser action. researchgate.net
Table 2: Laser Dye Properties of this compound Derivatives
| Derivative Name | Abbreviation | Excitation Wavelength (nm) | Amplified Spontaneous Emission (ASE) Peak (nm) | Key Features |
|---|---|---|---|---|
| 3-(4-(dimethylamino)phenyl)-1-phenyl-(2E)-propen-1-one | DMAPPP | 355 | 515-548 (tunable with solvent) | Excellent photochemical stability; higher ASE intensity than Coumarin 503. icm.edu.pl |
| 1-(4-chlorophenyl)-3-(4-N,N-dimethylamino phenyl)-2-propen-1-one | CPDAPP | 355 | 550 | High ASE intensity in acetone. chalcogen.ro |
| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | DAP | Not specified | 545 and 565 | Exhibits dual ASE bands. mdpi.com |
| 1-phenyl-3-[4-(1-pyrrolidinyl) phenyl]-(2E)-propen-1-one | 4-Pone | 355 | 534 | Low concentration threshold for laser action. researchgate.net |
Bioimaging Applications of Fluorescent this compound Derivatives
The bright fluorescence and large Stokes shifts of this compound derivatives make them highly suitable for bioimaging applications. nih.govchemimpex.com These properties help to overcome issues of autofluorescence from biological samples and allow for clearer imaging. The ability of some chalcone derivatives to preferentially accumulate in cancer cells over normal cells has opened avenues for their use as cancer cell staining agents. nih.gov
A series of chalcone derivatives featuring a 4-dimethylamino group exhibited strong fluorescence emission in the visible region (470–700 nm) and were soluble in buffer systems suitable for biological studies. nih.gov When applied to cell cultures, these compounds showed significantly brighter fluorescence in human hepatocellular carcinoma (HepG2) cancer cells compared to normal human embryonic kidney (HEK-293) cells after a 3-hour incubation period. nih.gov This suggests a potential for these dyes to be used in cancer diagnostics.
Furthermore, the development of near-infrared (NIR) fluorescent chalcones is of particular interest for in vivo imaging, as longer wavelengths allow for deeper tissue penetration. Extending the π-conjugation of this compound analogues has been shown to produce significant red-shifts in their fluorescence emission, pushing it towards the NIR region. rsc.orgrsc.org Additionally, radiolabeled homodimeric chalcone derivatives, such as a ⁹⁹ᵐTc-labeled complex, have been investigated as probes for single-photon emission computed tomography (SPECT) imaging, specifically for targeting amyloid-β plaques associated with Alzheimer's disease. nih.gov These probes have demonstrated the ability to cross the blood-brain barrier and show specific uptake in brain regions affected by the disease. nih.gov
Biological Activities and Mechanistic Investigations of 4 Dimethylamino Chalcone
Anticancer and Cytotoxic Activities of 4-(Dimethylamino)chalcone (B87087) and its Derivatives
The chalcone (B49325) scaffold, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, is a prominent structure in the development of anticancer agents. The presence of a dimethylamino group on one of the phenyl rings, as in this compound, has been shown to enhance its biological activities, including its potential as a chemotherapeutic agent. ontosight.aimdpi.comnih.gov
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
This compound and its derivatives have demonstrated significant potential in curbing the proliferation of various cancer cells and triggering apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. nih.govmdpi.com
Research has shown that these compounds can effectively induce apoptosis in cancer cells through multiple pathways. For instance, in ovarian cancer cells (A2780), this compound was found to induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade. mdpi.com This process was accompanied by an increase in reactive oxygen species (ROS) and autophagy, without affecting mitochondrial function. mdpi.comnih.gov
Furthermore, derivatives of this compound have shown potent antiproliferative effects. A novel fluorinated derivative, (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one, exhibited high activity against HeLa cervical cancer cells, with an IC50 value of 1.08 µmol/L. rjsocmed.com This compound was also found to inhibit the migration and invasion of HeLa cells, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase. rjsocmed.com
Studies on other derivatives have revealed similar effects. For example, a chalcone derivative, DML6, which features a chloro-substitution, showed significant antiproliferative efficacy in various cancer cell lines, with IC50 values ranging from 7.8 to 91.9 μM. mdpi.com In ovarian cancer cell lines (OVCAR-3, OVSAHO, and KURAMOCHI), certain chalcone derivatives displayed high cytotoxic and anti-proliferative effects, with IC50 concentrations below 25 µM. mdpi.com These derivatives induced a significant increase in the SubG1 cell population, indicating apoptosis. mdpi.com
The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one | HeLa (Cervical Cancer) | 1.08 µmol/L | rjsocmed.com |
| DML6 | OV2008 (Cervical Cancer) | 7.8 µM | mdpi.com |
| Chalcone derivatives 3a, 3h, 3i | OVCAR-3, OVSAHO, KURAMOCHI (Ovarian Cancer) | < 25 µM | mdpi.com |
Exploration of Molecular Mechanisms in Cancer Cell Lines
The anticancer effects of this compound and its derivatives are rooted in their interaction with various molecular targets and signaling pathways. One of the key mechanisms is the induction of apoptosis. In ovarian cancer cells, this is achieved through the activation of caspases 3/7 and the overproduction of reactive oxygen species (ROS). mdpi.comnih.gov
Furthermore, these compounds can modulate critical signaling pathways involved in cancer cell survival and proliferation. Studies have indicated that this compound can influence the PI3K/Akt and MAPK signaling pathways. A specific derivative, (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one, was found to upregulate the expression of p53 and BAX while downregulating MDM2, MDMX, and BCL2 in HeLa cells. rjsocmed.com This suggests that it may activate the p53 signaling pathway by inhibiting the MDM2 protein, thereby preventing cancer cell proliferation and invasion. rjsocmed.com
Another important target for some chalcone derivatives is tubulin. nih.gov The compound trans-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one has been shown to bind to the colchicine-binding site on tubulin, inhibiting microtubule assembly with an IC50 of 1 µM. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
Inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair, is another mechanism of action for some chalcone derivatives. mdpi.com A study described a chalcone with a 4-N,N-dimethylamino group that was shown to inhibit topoisomerase I. mdpi.com
The table below details some of the molecular mechanisms of action for this compound and its derivatives.
| Compound/Derivative | Mechanism of Action | Cell Line | Reference |
| This compound | Induction of apoptosis via caspase activation, ROS overproduction, and autophagy. mdpi.comnih.gov | A2780 (Ovarian) | mdpi.comnih.gov |
| (E)-3-(4-(dimethylamino)phenyl)-2-methyl-1-(3-(trifluoromethyl)phenyl) prop-2-en-1-one | Upregulation of p53 and BAX; downregulation of MDM2, MDMX, and BCL2. rjsocmed.com | HeLa (Cervical) | rjsocmed.com |
| trans-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one | Binds to tubulin at the colchicine-binding site, inhibiting microtubule assembly. nih.gov | Not specified | nih.gov |
| Chalcone with 4-N,N-dimethylamino group | Inhibition of topoisomerase I. mdpi.com | Not specified | mdpi.com |
Antiproliferative Effects of Metal Complexes of this compound
The anticancer properties of this compound can be enhanced through complexation with various metal ions. mdpi.com These metal complexes often exhibit superior cytotoxic and antiproliferative activities compared to the parent chalcone ligand.
Copper(II) Complexes: A series of heteroleptic copper(II) complexes containing 2′-hydroxy-4-(dimethylamino)chalcone have demonstrated strong antiproliferative activity against a panel of human cancer cell lines. mdpi.comnih.gov One particularly potent complex, [Cu(bphen)(L)]NO3 (where bphen is 4,7-diphenyl-1,10-phenanthroline), showed high cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM. mdpi.comnih.govresearchgate.net This complex induced strong pro-apoptotic effects in A2780 ovarian cancer cells through the activation of caspases 3/7, overproduction of ROS, and induction of autophagy, without significantly affecting the cell cycle or mitochondrial membrane functions. mdpi.comnih.govresearchgate.net Studies suggest that the anticancer effects of this copper complex are based on the extrinsic activation of apoptosis and autophagy induction. mdpi.comnih.gov
Ruthenium(II) Complexes: Ruthenium complexes incorporating chalcone ligands have also been investigated for their anticancer potential. mdpi.com Complexes of the type cis-[Ru(S-DMSO)3(chalcone)Cl] have been synthesized and shown to interact strongly with DNA. mdpi.com Two such complexes, with 2′-hydroxyphenyl as one ring and either 2-thiophenyl or 3-methyl-2-thiophenyl as the other, were found to inhibit the activity of topoisomerase II at low concentrations (IC50 = 13–18 μM). mdpi.com Another study on Ru(II)-DMSO-chalcone complexes revealed their potential as anticancer agents with cytotoxic and pro-apoptotic activity. nih.gov
Other Metal Complexes: Research has also explored complexes of this compound with other transition metals like platinum(IV), rhodium, and iridium, which have shown potent anticancer activities. mdpi.comresearchgate.net Vanadyl complexes with chalcone derivatives have also been reported to exhibit remarkable antioxidant and antidiabetic activities. mdpi.comresearchgate.net
The following table summarizes the antiproliferative activity of some metal complexes of this compound derivatives.
| Metal Complex | Cancer Cell Line(s) | IC50 Value | Reference |
| [Cu(bphen)(L)]NO3 (L = 2′-hydroxy-4-(dimethylamino)chalcone) | Various human cancer cell lines | 1.0 - 2.3 µM | mdpi.comnih.govresearchgate.net |
| cis-[Ru(S-DMSO)3(chalcone)Cl] derivatives | Not specified | 13 - 18 µM (Topo II inhibition) | mdpi.com |
Antioxidant Properties and Reactive Oxygen Species Modulation by this compound
Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure. alliedacademies.orgnih.gov The presence of an electron-donating dimethylamino group in this compound can influence its capacity to scavenge free radicals and modulate oxidative stress pathways. alliedacademies.org
Free Radical Scavenging Mechanisms of this compound
The antioxidant activity of chalcones is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. alliedacademies.orgrasayanjournal.co.in The ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it, is a measure of its antioxidant capacity.
Studies have shown that the substitution pattern on the aromatic rings of chalcones is crucial for their antioxidant activity. alliedacademies.org A derivative, 2,5-dihydroxy-4-dimethylamino chalcone, which has a p-dimethylamino group on one ring and two hydroxyl groups on the other, exhibited promising antioxidant activity in the DPPH free radical scavenging assay, as well as in iron chelating and reducing power assays. alliedacademies.org The presence of the dimethylamino group was found to enhance the antioxidant activity of this compound. alliedacademies.org
The free radical scavenging capacity of chalcones is often linked to the reactivity of their hydroxyl substituents. mdpi.com However, the electron-rich environment created by the dimethylamino group in conjunction with the α,β-unsaturated carbonyl system can also contribute to free radical scavenging. nih.gov
Modulation of Oxidative Stress Pathways by this compound Derivatives
Beyond direct free radical scavenging, derivatives of this compound can also modulate intracellular oxidative stress pathways. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various diseases, including cancer. nih.gov
A furan-based synthetic chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DKO7), has been shown to protect against lipid peroxidation and reactive oxygen stress in a zebrafish model. nih.govcolab.ws This compound also demonstrated dose-dependent antioxidant properties in vitro. nih.gov Mechanistically, DKO7 was found to reduce the expression of pro-inflammatory genes that are often linked to oxidative stress, such as TNF-α, IL-1β, IL-6, and iNOS. nih.gov
In the context of cancer, the modulation of ROS by this compound derivatives can have a dual role. While high levels of ROS can be cytotoxic to cancer cells, as seen in the induction of apoptosis, the antioxidant properties of these compounds can also protect normal cells from oxidative damage. mdpi.comnih.gov For instance, the chalcone derivative 1C was found to suppress the viability of ovarian cancer cells by generating ROS. researchgate.net This study also suggested that the modulation of Nrf2 levels, a key regulator of the antioxidant response, could contribute to the antiproliferative effect of this chalcone. researchgate.net
The following table highlights the antioxidant activities and ROS modulation by some this compound derivatives.
| Compound/Derivative | Activity | Model/Assay | Reference |
| 2,5-dihydroxy-4-dimethylamino chalcone | Free radical scavenging | DPPH assay, iron chelating assay, reducing power assay | alliedacademies.org |
| (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DKO7) | Protection against lipid peroxidation and ROS | In vivo zebrafish model | nih.govcolab.ws |
| Chalcone derivative 1C | Generation of ROS in cancer cells | Ovarian cancer cell lines (A2780, A2780cis) | researchgate.net |
Anti-inflammatory Actions and Pathway Modulation by this compound
Inhibition of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) by this compound
Chalcone derivatives have been shown to possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). nih.govsci-hub.se The suppression of COX activity can alleviate inflammatory symptoms, and various chalcone derivatives have been synthesized and evaluated for their anti-inflammatory effects. sci-hub.se
Specifically, dimethylamino-chalcone derivatives have been investigated for their inhibitory action on the production of nitric oxide (NO), a process catalyzed by iNOS. sci-hub.setjnpr.org Studies on LPS-stimulated RAW 264.7 macrophage cells revealed that certain (E)-1-(dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one derivatives dose-dependently suppressed NO production by inhibiting the expression of iNOS. sci-hub.se For instance, a derivative of this compound, specifically 4-dimethylamino-3',4'-dimethoxychalcone, has been shown to downregulate iNOS expression and inhibit its protein expression. nih.govnih.gov This inhibitory effect on iNOS is a key mechanism behind the anti-inflammatory actions of these compounds. nih.govmdpi.com
In addition to iNOS, some chalcone derivatives have demonstrated inhibitory effects on COX enzymes. sci-hub.se For example, 2-Hydroxy-3,4,6-trimethoxychalcone has shown inhibitory activity against COX-1. sci-hub.se While direct data on this compound's specific IC50 values for COX-1 and COX-2 are not extensively detailed in the provided results, the broader class of chalcones, including those with dimethylamino substitutions, is recognized for its potential to inhibit these crucial inflammatory enzymes. sci-hub.sebiomedres.us
Reduction of Prostaglandin (B15479496) E2 (PGE2) Production
The suppression of prostaglandin E2 (PGE2), a key inflammatory mediator, is another significant aspect of the anti-inflammatory profile of this compound derivatives. rsc.org The production of PGE2 is initiated by arachidonic acid through an enzymatic cascade involving COX enzymes. sci-hub.se
Antimicrobial Activities of this compound and Related Compounds
This compound and its derivatives have been investigated for their broad-spectrum antimicrobial properties, showing potential as antibacterial, antifungal, and antitubercular agents. ontosight.aichemimpex.com The basic chalcone structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile scaffold for developing new antimicrobial compounds. nih.govsaspublishers.com
Antibacterial Efficacy Studies
Chalcone derivatives have demonstrated notable antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. saspublishers.comacs.org The antibacterial potential of these compounds is often attributed to the manipulation of their aromatic rings, which can enhance their biological activities. nih.gov
Studies have shown that synthetic chalcones, including those with a dimethylamino group, exhibit antibacterial properties. nih.govsaspublishers.com For example, a study on substituted nitro-chalcones revealed that the compound containing a dimethylamino group, (E)-1-(4-(dimethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one, demonstrated the best antibacterial activity among the tested compounds against Bacillus subtilis and Klebsiella pneumoniae. rasayanjournal.co.in Another study reported that (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one was successfully synthesized and tested for its antibacterial activity against bacteria that contaminate blood products. gunabangsa.ac.id
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| (E)-1-(4-(dimethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Bacillus subtilis, Klebsiella pneumoniae | Showed the best activity among the tested nitro-chalcones. | rasayanjournal.co.in |
| (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | Bacteria from blood products | Synthesized and tested for antibacterial activity. | gunabangsa.ac.id |
| (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | S. aureus, B. subtilis, E. coli, K. pneumoniae, E. cloacae | Completely ineffective. | researchgate.net |
| N-(4-(3-(4-(Dimethylamino) phenyl) acryloyl) phenyl) methanesulfonamide | Staphylococcus aureus | Particularly sensitive. | saspublishers.com |
Antifungal Properties Investigations
Chalcones are recognized for their potential as antifungal agents, with numerous studies exploring their efficacy against various fungal species. mdpi.comnih.govresearchgate.net The antifungal activity of chalcone derivatives is influenced by the nature and position of substituents on their aromatic rings. mdpi.com
One study synthesized novel vanillin-chalcones, including derivatives with a dimethylamino group, and evaluated their antifungal activity. mdpi.com The results showed that the chalcone derivatives generally exhibited better activity than their pyrazoline counterparts against the tested fungi. Specifically, some of these chalcones showed moderate to high activity against dermatophytes, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL. mdpi.com Interestingly, the most active compounds demonstrated fungicidal rather than fungistatic effects. mdpi.com
However, another study that synthesized chalcone derivatives through a reaction involving 4-(N,N-dimethylamino)benzaldehyde found that these specific derivatives showed no activity against the tested fungal strains. nih.gov This again underscores the critical role of the complete molecular structure in determining antifungal efficacy. The presence of a dimethylamino group alone does not guarantee activity; its interplay with other structural features is paramount.
Antitubercular Potential against Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents, and chalcones have emerged as a promising class of compounds. nih.govacs.orgnih.gov Several studies have reported the potential of chalcone derivatives to inhibit the growth of Mtb. nih.govnih.govresearchgate.net
In a study focused on designing potent chalcone derivatives with antitubercular activity, a compound, (2E)-3-[4-(dimethylamino)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one, was synthesized and evaluated. nih.gov While this specific compound was part of a broader series, the study successfully identified several chalcone-like compounds with nanomolar activity against replicating mycobacteria and low micromolar activity against non-replicating bacteria. nih.gov
Another research effort synthesized triazine-based chalcones and found that triazinylamino-chalcones exhibited anti-TB activity, inhibiting the growth of M. tuberculosis H37Rv at concentrations between 25 and 50 µg/mL. mdpi.com Although not all evaluated chalcones contain a dimethylamino group, the consistent finding of antitubercular activity within the chalcone class suggests that derivatives like this compound could be valuable leads in the development of new anti-tuberculosis drugs. nih.gov
Antinociceptive and Analgesic Effects of this compound
The synthetic chalcone, this compound (DMAC), has been investigated for its pain-relieving properties in various animal models. Research indicates that DMAC possesses an acute antinociceptive effect, demonstrating its potential as an analgesic agent. nih.gov Studies have utilized models such as the formalin and hot plate tests to evaluate its efficacy. nih.govresearchgate.net
In the context of neuropathic pain, particularly vincristine-induced peripheral neuropathy (VIPN), DMAC has shown significant effects. nih.govresearchgate.net It has been found to attenuate thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain from a stimulus that does not normally provoke pain). nih.gov The mechanisms underlying these effects are multifaceted. Evidence suggests the involvement of both muscarinic and opioid receptors in the analgesic action of DMAC. nih.govresearchgate.net Furthermore, DMAC has been shown to inhibit the activity of myeloperoxidase, an enzyme associated with inflammation and tissue damage. nih.govresearchgate.net By preventing pro-inflammatory polarization of macrophages, DMAC helps to modulate the neuroinflammatory processes that contribute to neuropathic pain. nih.gov Other chalcone derivatives have also been noted for their antinociceptive activities, which are sometimes linked to the nitric oxide-cyclic GMP-potassium signaling pathway or interactions with vanilloid and glutamatergic systems. tjnpr.org
Melanogenesis Modulation and Pigmentation Studies with this compound Derivatives
A derivative of this compound, specifically 4-dimethylamino-4'-methoxy chalcone (DMC), has been identified as a promoter of melanogenesis, the process of melanin (B1238610) production. researchgate.net This activity is particularly relevant to the study of pigmentation disorders like vitiligo. researchgate.net Chalcone compounds found in plants such as Vernonia anthelmintica have historically been used in treatments for vitiligo and are believed to be the active components that enhance melanin production. researchgate.net
Promotion of Melanin Synthesis and Tyrosinase Activity
Research on murine B16 melanoma cells has demonstrated that 4-dimethylamino-4'-methoxy chalcone (DMC) can effectively enhance melanin production. researchgate.net A key enzyme in the melanogenesis pathway is tyrosinase, which catalyzes the rate-limiting step in the conversion of tyrosine to melanin. semanticscholar.orgnih.gov Studies have shown that DMC increases the activity of tyrosinase, leading to greater synthesis of melanin. researchgate.net This effect is foundational to its potential as a melanogenic agent.
Upregulation of Tyrosinase-Related Proteins (TRP-1, TRP-2)
Beyond tyrosinase, other enzymes play crucial roles in the melanin synthesis cascade. These include tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2), also known as dopachrome (B613829) tautomerase (DCT). semanticscholar.orgnih.gov These proteins are involved in the later stages of melanin formation, contributing to the production of different types of melanin. semanticscholar.orgnih.gov Investigations have revealed that 4-dimethylamino-4'-methoxy chalcone (DMC) upregulates the expression of both TRP-1 and TRP-2 in B16 cells, further contributing to its melanin-promoting effects. researchgate.netresearchgate.net The expression of tyrosinase, TRP-1, and TRP-2 is controlled by the microphthalmia-associated transcription factor (MITF), which acts as a master regulator of melanogenesis. researchgate.netsemanticscholar.org
Involvement of Key Signaling Pathways (e.g., AC/cAMP/PKA/CREB, p38 MAPK, Wnt/β-catenin)
The pro-melanogenic activity of 4-dimethylamino-4'-methoxy chalcone (DMC) is mediated through its influence on several key intracellular signaling pathways. researchgate.net Western blot analyses have shown that DMC treatment leads to the upregulation of phosphorylated proteins in these cascades. researchgate.net
AC/cAMP/PKA/CREB Pathway : This is a central pathway in melanogenesis. Activation of protein kinase A (PKA) leads to the phosphorylation of the cAMP response element-binding protein (CREB). nih.gov DMC has been shown to increase the levels of phosphorylated CREB (p-CREB), which in turn stimulates the expression of MITF. researchgate.net
p38 MAPK Pathway : The mitogen-activated protein kinase (MAPK) family is also a critical regulator. While some MAPKs inhibit melanogenesis, the phosphorylation of p38 MAPK is known to activate MITF and promote melanin synthesis. researchgate.netmdpi.comnih.gov Studies confirm that DMC enhances the phosphorylation of p38 (p-p38), contributing to its melanogenic effects. researchgate.net
Wnt/β-catenin Pathway : The Wnt signaling pathway plays a role in melanocyte development and melanogenesis. mdpi.com Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which can promote MITF expression. mdpi.commdpi.com Research indicates that DMC upregulates β-catenin protein levels, suggesting the involvement of this pathway in its mechanism of action. researchgate.net
Enzyme Inhibition Studies of this compound and Analogues
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
This compound and its derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO), a family of enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. doaj.orgnih.govresearchgate.net There are two main isoforms, MAO-A and MAO-B, which are important targets in the treatment of neurological disorders. tandfonline.com
Chalcone derivatives generally exhibit a preference for inhibiting MAO-B over MAO-A. doaj.orgnih.gov This selectivity is significant, as MAO-B inhibitors are used in the management of Parkinson's disease. The compound (2E)-3-[4-(dimethylamino) phenyl]-1-(4-methoxyphenyl) prop-2-en-1-one was identified as a potent and selective reversible inhibitor of human MAO-B (hMAO-B), with an IC₅₀ value of 0.29 µM and a Kᵢ value of 0.14 µM. nih.gov
Further studies on a series of dimethylamino-based chalcones confirmed their higher inhibitory activity against MAO-B. doaj.orgresearchgate.net For instance, a derivative with a fluorine substituent (AC4) showed an exceptionally low IC₅₀ value of 0.020 µM against MAO-B, which is comparable to the reference drug safinamide. doaj.orgresearchgate.net This compound was found to be a reversible and noncompetitive inhibitor. doaj.orgresearchgate.net The selectivity of these compounds for MAO-B is often high, with selectivity index (SI) values ranging from 44 to over 98. doaj.orgresearchgate.net Molecular docking studies suggest that the dimethylamino group can span both the entrance and substrate pockets of the enzyme, and that interactions between the chalcone's aromatic rings and the "aromatic cage" of MAO-B contribute to the high affinity and selectivity. nih.gov
Table 1: MAO-B Inhibition by this compound Analogues
| Compound | Substituent on Ring A | IC₅₀ (µM) for MAO-B | Selectivity Index (SI) vs MAO-A | Inhibition Type | Reference |
| AC1 | -H | 0.068 | 98.15 | - | doaj.orgresearchgate.net |
| AC2 | -Cl | >10 | - | - | doaj.orgresearchgate.net |
| AC3 | -Br | 0.083 | 44.41 | - | doaj.orgresearchgate.net |
| AC4 | -F | 0.020 | 82.00 | Reversible, Noncompetitive | doaj.orgresearchgate.net |
| C5 | 4'-methoxy | 0.29 | >34.48 | Reversible, Competitive | nih.gov |
Alpha-Amylase and Alpha-Glucosidase Inhibition
Chalcones and their derivatives have garnered significant attention for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which is a key therapeutic strategy in managing type 2 diabetes. rsc.orgnih.gov The inhibition of these enzymes slows down carbohydrate digestion, leading to a reduced rate of glucose absorption and consequently lowering postprandial blood glucose levels. nih.gov
While specific studies focusing exclusively on this compound's inhibitory activity against α-amylase and α-glucosidase are limited in the provided results, the broader class of chalcone derivatives has been extensively studied. rsc.orgnih.govnih.gov Research has shown that the substitution patterns on the chalcone scaffold significantly influence their inhibitory potency. rsc.org For instance, the presence of hydroxyl groups on the aromatic rings is often associated with enhanced inhibitory effects. rsc.org
A variety of chalcone derivatives, including those with different substituents, have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing potency comparable to or even stronger than standard inhibitors like acarbose. nih.govnih.gov The structural diversity of chalcones, including basic chalcones, azachalcones, and bis-chalcones, allows for a wide range of inhibitory profiles. nih.gov
Table 1: Inhibitory Effects of Selected Chalcone Derivatives on α-Amylase and α-Glucosidase
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| Chalcone 1 | α-Amylase | 840 ± 2.50 μM | nih.gov |
| Acarbose (Standard) | α-Amylase | 860.23 ± 6.10 μM | nih.gov |
| Lavandulylated chalcone | α-Glucosidase | 57 μM | nih.gov |
| Xanthohumol (XN) | α-Glucosidase | 8.8 μM | nih.gov |
| Conjugate 1b | α-Glucosidase | 3.2 ± 0.2 µM | nih.gov |
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. tandfonline.com Chalcone derivatives have emerged as a promising class of AChE inhibitors. tandfonline.comnih.gov
Specifically, nitrogen-containing chalcone derivatives have been designed and synthesized to investigate their AChE inhibitory activity. tandfonline.com The introduction of an amino alkyl side chain to the chalcone structure has been shown to dramatically influence its inhibitory potency against AChE. tandfonline.com For example, a study on nitrogen-containing chalcone derivatives revealed that compound 6c exhibited the most potent AChE inhibitory activity with an IC50 value of 0.85 μmol/L and demonstrated high selectivity for AChE over butyrylcholinesterase (BChE). tandfonline.com Kinetic studies have indicated that some of these chalcone derivatives act as mixed-type inhibitors of AChE. nih.govresearchgate.net
Molecular docking studies have provided insights into the binding interactions between chalcone derivatives and the active site of AChE, suggesting that these compounds can interact with both the catalytic and peripheral sites of the enzyme. tandfonline.comresearchgate.net The functionalities present in the chalcone scaffold, such as hydrogen bonding, π–π, π–cation, and hydrophobic interactions, are all involved in binding with the amino acid residues at the enzyme's binding site. researchgate.net
Table 2: Acetylcholinesterase Inhibitory Activity of Selected Chalcone Derivatives
| Compound | IC50 (AChE) | Selectivity (AChE/BChE) | Reference |
| Compound 5e | 0.15 ± 0.01 μmol/L | 27.4 | nih.gov |
| Rivastigmine (Control) | 10.54 μmol/L | 0.02 | nih.gov |
| Compound 6c | 0.85 μmol/L | 35.79 | tandfonline.com |
| Compound 7b | 1.50 μmol/L | - | tandfonline.com |
| Compound 4a | 4.68 μmol/L | 4.35 | researchgate.net |
DNA Gyrase B Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair, making it an attractive target for the development of new antibacterial agents. mdpi.comnih.gov Chalcones have demonstrated the ability to inhibit bacterial growth by targeting various cellular processes, including the inhibition of DNA gyrase B. mdpi.comnih.gov
Computational studies, such as molecular docking and dynamics simulations, have been employed to investigate the interaction of chalcone derivatives with the ATP-binding site of DNA gyrase B. rsc.org These studies help in understanding the structural requirements for effective inhibition and aid in the design of more potent inhibitors. rsc.org For instance, quantitative structure-activity relationship (QSAR) studies on thiazole-chalcone hybrids have identified key molecular descriptors that are important for predicting their inhibitory activity against DNA gyrase B. rsc.org The insights gained from these computational models can guide the synthesis of novel chalcone derivatives with improved antibacterial properties. rsc.org
Table 3: In Silico Analysis of a Lead Chalcone-Thiazole Hybrid (Compound 178) for DNA Gyrase B Inhibition
| Analysis Type | Observation | Reference |
| Molecular Dynamics | Stable binding with the 6J90 structure of DNA gyrase B confirmed by RMSD, RMSF, RoG, H-bond, and SASA analysis. | rsc.org |
| Binding Energy | MM-PBSA and MM-GBSA calculations confirmed the favorable binding predicted by docking. | rsc.org |
| Drug Likeliness | In silico ADME predictions suggest good drug-like properties. | rsc.org |
Effects on Mitochondrial Activities and Bioenergetics of this compound Derivatives
Modulation of Mitochondrial Respiration
Table 4: Effects of 4'-(Dimethylamino)chalcone and its Analogues on Mitochondrial Respiration
| Compound | Effect on Mitochondrial Respiration | Mechanism | Reference |
| 4'-(Dimethylamino)chalcone (1a) | Change in respiratory response | Mild uncoupling | nih.govresearchgate.net |
| (E)-2-(4'-((CH3)2N)-benzylidene)-1-tetralone (1c) | Suppression of reactive oxygen species | Mild uncoupling | nih.govresearchgate.net |
Impact on Mitochondrial Metabolic and Redox Efficiency
Table 5: Impact of this compound Derivatives on Mitochondrial Parameters
| Compound | Effect | Reference |
| (E)-2-(4'-((CH3)2N)-benzylidene)-1-indanone (1b) | Pro-oxidant effects | nih.govresearchgate.net |
| (E)-2-(4'-((CH3)2N)-benzylidene)-1-benzosuberone (1d) | Pro-oxidant effects, Decrease in mitochondrial membrane potential (Δψ) | researchgate.net |
Other Investigated Biological Activities of this compound
Beyond the extensively studied areas, this compound and its derivatives have been explored for a range of other potential therapeutic applications. These investigations have revealed promising activities in the realms of neuroprotection, anti-diabetic effects, and anti-HIV action.
Neuroprotective Effects
The neuroprotective potential of this compound and its analogs has been a subject of significant research, particularly in the context of neurodegenerative diseases and peripheral neuropathy.
One area of investigation has been vincristine-induced peripheral neuropathy (VIPN), a common side effect of chemotherapy. Research in a mouse model of VIPN demonstrated that this compound (DMAC) can attenuate the condition. researchgate.netnih.gov In this study, DMAC was shown to inhibit myeloperoxidase activity in vitro. researchgate.netnih.gov Furthermore, treatment with DMAC significantly reduced thermal hyperalgesia and mechanical allodynia, key symptoms of neuropathic pain. researchgate.netnih.gov The mechanism for this effect appears to involve the prevention of proinflammatory polarization of macrophages within the sciatic nerve. researchgate.netnih.gov
In the context of Alzheimer's disease, a coumarin-chalcone derivative incorporating the 4-(dimethylamino)phenyl group, named LM-021, has shown promise. nih.govscienceopen.com140.122.64 This compound was found to activate the cAMP-response-element (CRE) binding protein 1 (CREB) signaling pathway, which is often downregulated in Alzheimer's disease. nih.govscienceopen.com The activation of CREB by LM-021 is mediated through several kinases, including protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK). nih.govscienceopen.com This activation leads to the upregulation of downstream targets like brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein BCL2. nih.govscienceopen.com Consequently, LM-021 exhibited anti-aggregative effects against both amyloid-β and tau proteins, as well as antioxidative and neuroprotective properties in cell models. nih.govscienceopen.com
Another study synthesized a chalcone derivative, (E)-3-(4-(dimethylamino) phenyl)-1-(2,4-dimethylphenyl) prop-2-en-1-one, and evaluated its potential to alleviate neuropathic pain. healthinformaticsjournal.com Using an allyl isothiocyanate (AITC)-induced paw flinching model in rats, the compound demonstrated a dose-dependent reduction in pain-related behavior. healthinformaticsjournal.com Structure-activity relationship (SAR) studies on chalcones have indicated that the presence of electron-donating groups, such as the dimethylamino group, can enhance anti-inflammatory and neuroprotective effects. healthinformaticsjournal.com
Table 1: Neuroprotective Effects of this compound and its Derivatives
| Compound/Derivative | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| This compound (DMAC) | Vincristine-induced peripheral neuropathy (VIPN) in mice | Attenuated thermal hyperalgesia and mechanical allodynia. researchgate.netnih.gov | Inhibited myeloperoxidase activity; prevented proinflammatory macrophage polarization. researchgate.netnih.gov |
| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021) | Aβ-GFP- and ΔK280 tauRD-DsRed-expressing SH-SY5Y cells | Exhibited anti-aggregative, antioxidative, and neuroprotective effects. nih.govscienceopen.com | Activated CREB signaling pathway via PKA, CaMKII, and ERK; upregulated BDNF and BCL2. nih.govscienceopen.com |
| (E)-3-(4-(dimethylamino) phenyl)-1-(2,4-dimethylphenyl) prop-2-en-1-one | AITC-induced paw flinching model in rats | Showed a dose-dependent reduction in pain-related behavior. healthinformaticsjournal.com | Enhanced anti-inflammatory and neuroprotective effects attributed to the electron-donating dimethylamino group. healthinformaticsjournal.com |
Anti-Diabetic Potential
Chalcones, as a class of compounds, have been widely investigated for their anti-diabetic properties. nih.gov Their mechanisms of action often involve the inhibition of key digestive enzymes such as α-glucosidase and α-amylase, which are responsible for breaking down carbohydrates into glucose. nih.govjst.go.jp By inhibiting these enzymes, chalcones can help to manage postprandial hyperglycemia.
A study focused on the synthesis of chalcone-1H-1,2,3-triazole hybrids identified compounds with significant in vitro inhibitory potential against the α-glucosidase enzyme. jst.go.jp This research underscores the therapeutic strategy of targeting digestive enzymes in the management of diabetes. jst.go.jp While this particular study did not specifically report on a simple this compound, it highlighted the potential of the broader chalcone scaffold in developing anti-diabetic agents. jst.go.jp
Other research has shown that various chalcone derivatives can reduce blood sugar levels in animal models of diabetes. nih.govfrontiersin.org For instance, some derivatives have demonstrated hypoglycemic effects comparable to the established anti-diabetic drug metformin. nih.gov The anti-diabetic activity of chalcones has been attributed to various mechanisms, including increased insulin (B600854) secretion and improved glucose tolerance. nih.gov
Table 2: Anti-Diabetic Potential of Chalcone Derivatives
| Compound Class | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Chalcone-1H-1,2,3-triazole hybrids | α-glucosidase enzyme (in vitro) | Demonstrated significant inhibitory activity. jst.go.jp | jst.go.jp |
| Various synthetic chalcones | Streptozotocin-induced diabetic rats | Showed a moderate to potential ability to reduce blood sugar. nih.govjomardpublishing.com | nih.govjomardpublishing.com |
| 2′,4′-dihydroxy-4-methoxydihydrochalcone (DMC-2) | Type 2 diabetic male mice | Exhibited a hypoglycemic effect comparable to metformin. nih.gov | nih.gov |
Anti-HIV Activities
The human immunodeficiency virus (HIV) continues to be a major global health concern, and the development of new and effective antiviral agents is crucial. Chalcones have emerged as a class of compounds with potential anti-HIV activity. nih.gov One of the primary targets for anti-HIV therapies is the reverse transcriptase (RT) enzyme, which is essential for the replication of the virus. nih.gov
Research has shown that various chalcone derivatives can inhibit HIV replication. nih.govsci-hub.se The presence of a methoxy (B1213986) group at the C-4 position of the chalcone skeleton has been suggested to be important for anti-HIV activity. sci-hub.se While this is not a dimethylamino group, it points to the significance of substitutions on the phenyl rings in modulating biological activity.
In silico studies have also been employed to investigate the anti-HIV potential of chalcone derivatives. Molecular docking studies have explored the binding of chalcones to key HIV proteins. For example, 5-Hydroxy-4'-dimethylamino aurone (B1235358), a compound closely related to chalcones, showed a promising docking score, suggesting a high inhibitory efficiency against HIV targets. saudijournals.com The α,β-unsaturated carbonyl system of the chalcone scaffold is considered a key reactive site responsible for its pharmacological activities. saudijournals.com
Table 3: Anti-HIV Activities of Chalcone Derivatives | Compound/Derivative Class | Target/Mechanism | Key Findings | | :--- | :--- | :--- | :--- | | Chalcone derivatives | HIV reverse transcriptase (RT) | Bromo- and chloro-substituted chalcones showed significant inhibition of RT. jomardpublishing.com | | 5-Hydroxy-4'-dimethylamino aurone | HIV targets (in silico) | Demonstrated a high docking score, indicating potential inhibitory efficiency. saudijournals.com | | Chalcone derivatives | HIV replication | A C-4 methoxy group on the chalcone skeleton may be critical for anti-HIV activity. sci-hub.se |
Structure Activity Relationship Sar and Computational Chemistry Studies on 4 Dimethylamino Chalcone
Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(Dimethylamino)chalcone (B87087) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. kdpublications.in For this compound derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.
Research has shown that for a series of chalcone (B49325) derivatives, including those with a dimethylamino substituent, properties such as spatial, structural, and lipophilic characteristics are crucial determinants of their antioxidant activity. researchgate.net One study focusing on the antioxidant potential of 25 chalcone derivatives found that the presence of electron-donating groups like methoxy (B1213986) and the dimethylamino group significantly influenced their activity. researchgate.net Another QSAR investigation on chalcone derivatives as antifungal agents revealed a strong correlation between antifungal activity and molecular descriptors like molar refractivity, ovality, and HOMO/LUMO energies. kdpublications.in
A notable QSAR study on chalcone derivatives as inhibitors of monoamine oxidase (MAO) enzymes indicated that the introduction of electron-releasing groups on one of the aromatic rings enhances the inhibitory activity. acs.org Specifically, for a series of (2E)-3-[4-(dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one derivatives, QSAR models suggested that increasing the bulkiness and introducing heteroatoms at certain positions could further improve the activity. acs.org These models, often developed using techniques like multiple linear regression, demonstrate acceptable statistical quality and predictive power, as indicated by high correlation coefficients (r²) and cross-validated squared correlation coefficients (q²). kdpublications.in
| QSAR Model Focus | Key Molecular Descriptors | Predicted Activity | Reference |
| Antioxidant Activity | Spatial, structural, and lipophilic properties | Determined by substituent properties | researchgate.net |
| Antifungal Activity | Molar refractivity, Ovality, HOMO/LUMO energies | Correlated with molecular descriptors | kdpublications.in |
| MAO Inhibition | Electron-releasing groups, Bulkiness of substituents | Enhanced inhibitory potential | acs.org |
Molecular Docking Studies for Target Identification and Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.tr This technique is crucial for identifying potential biological targets and understanding the specific interactions between a ligand and a protein's active site. dergipark.org.truece.br For this compound and its derivatives, molecular docking has been extensively used to explore their binding affinities and modes of interaction with various enzymes and receptors.
One study investigated the anxiolytic potential of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and used molecular docking to confirm its interaction with serotonin (B10506) receptors 5-HT2AR and 5-HT3A. The docking simulations revealed strong binding affinities, with energies of -8.7 and -9.1 kcal/mol, respectively, supporting the experimental findings of its anxiolytic effect. uece.brnih.gov
In another research effort, a series of dimethylamino-based chalcone derivatives were evaluated as monoamine oxidase (MAO) inhibitors. Molecular docking studies showed that these compounds, particularly those with halogen substitutions, exhibited high inhibitory activity against MAO-B. doaj.org The compound AC4, with a fluorine substituent, displayed the highest docking score of -9.510 kcal/mol, indicating a strong and favorable binding interaction with the enzyme's active site. doaj.org
Furthermore, docking studies of thiophene-based chalcones, including a derivative with a dimethylamino group, were performed against MAO-A and MAO-B. The results suggested a preferential binding to MAO-B, with the 3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one derivative showing a significant docking score of -8.46 kcal/mol. core.ac.uk These studies highlight the importance of specific substitutions on the chalcone scaffold for achieving potent and selective inhibition.
| Chalcone Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 5-HT2AR | -8.7 | Not specified | uece.brnih.gov |
| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 5-HT3A | -9.1 | Not specified | uece.brnih.gov |
| AC4 (Fluoro-substituted dimethylamino chalcone) | MAO-B | -9.510 | Not specified | doaj.org |
| 3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | -8.46 | Not specified | core.ac.uk |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This computational method is used to assess the stability of ligand-receptor binding predicted by molecular docking studies. doaj.org For this compound derivatives, MD simulations have been employed to validate the stability of their interactions with target proteins.
In a study of dimethylamino-based chalcone derivatives as MAO-B inhibitors, MD simulations were performed on the most potent compound, AC4, complexed with the enzyme. The simulations revealed that the protein-ligand complex was stable, confirming the favorable binding pose obtained from molecular docking. doaj.org Similarly, MD simulations of a hybrid chalcone-thiazole derivative complexed with DNA gyrase B showed stable binding, as evidenced by the analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG). rsc.orgresearchgate.net
Another study involving chalcone-vitamin E-donepezil hybrids as multi-target ligands for Alzheimer's disease utilized MD simulations to analyze the stability of the docked complex with acetylcholinesterase (AChE). The RMSD analysis indicated that the system reached equilibrium and maintained stable fluctuations, suggesting a stable binding of the chalcone hybrid within the enzyme's active site. tandfonline.com These MD studies provide a deeper understanding of the binding dynamics and reinforce the predictions made by molecular docking.
Density Functional Theory (DFT) Studies for Electronic and Optoelectronic Properties of this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. jocpr.com For this compound and its derivatives, DFT calculations have been crucial in understanding their electronic, optical, and nonlinear optical (NLO) properties.
DFT studies have been used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic absorption spectra. jocpr.com The calculated geometrical parameters from DFT often show good agreement with experimental data obtained from X-ray diffraction. jocpr.comiucr.org The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the charge transfer characteristics and chemical reactivity of the molecule. The energy gap between HOMO and LUMO is an important parameter for determining the molecule's electronic and optical properties. iucr.orgacs.org
For instance, DFT calculations on (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were performed to analyze its geometrical parameters, vibrational spectra, and electronic transitions. jocpr.com The study also investigated its NLO behavior by computing the first hyperpolarizability. jocpr.com Similarly, DFT calculations on other this compound derivatives have been used to quantify their NLO activity, with some derivatives showing strong second-harmonic generation potential. These theoretical studies are invaluable for designing new materials with specific electronic and optoelectronic applications.
| Property Studied | Computational Method | Key Findings | Reference |
| Molecular Geometry | DFT/B3LYP | Good agreement with XRD data | jocpr.comiucr.org |
| Vibrational Spectra | DFT | Assignment of vibrational modes | jocpr.com |
| Electronic Transitions | TD-DFT | Understanding of UV-Vis absorption | jocpr.com |
| Nonlinear Optical Properties | DFT | Prediction of hyperpolarizability | jocpr.com |
| Frontier Molecular Orbitals | DFT | Analysis of HOMO-LUMO gap and reactivity | iucr.orgacs.org |
In Silico Drug Likeness and ADMET Prediction for Pharmaceutical Relevance
In silico prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early stages of drug discovery. These computational tools help to assess the pharmaceutical relevance of a compound and identify potential liabilities. For this compound derivatives, in silico ADMET predictions have been used to evaluate their potential as drug candidates.
Several studies have utilized platforms like SwissADME and ADMETlab to predict the pharmacokinetic and pharmacodynamic properties of this compound derivatives. uece.brnih.gov These predictions include parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. uece.brnih.gov For example, the in silico ADMET analysis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was conducted to support its evaluation as an anxiolytic agent. uece.brnih.gov
Similarly, in silico toxicity predictions are performed to assess the potential risks associated with a compound. core.ac.uk For a series of thiophene-based chalcones, including a dimethylamino derivative, in silico toxicity was predicted to evaluate their safety profile as potential MAO inhibitors. core.ac.uk These in silico assessments are valuable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved drug-like properties.
| ADMET Parameter | Prediction Tool/Platform | Significance | Reference |
| Pharmacokinetics (Absorption, Distribution) | SwissADME, ADMETlab | Predicts bioavailability and distribution in the body | uece.brnih.gov |
| Metabolism | SwissADME, ADMETlab | Predicts metabolic stability and potential drug-drug interactions | uece.brnih.gov |
| Excretion | SwissADME, ADMETlab | Predicts the route and rate of elimination | uece.brnih.gov |
| Toxicity | Osiris calculator | Assesses potential adverse effects | core.ac.uk |
| Drug-Likeness (Lipinski's Rule of 5) | Molinspiration | Evaluates the compound's suitability as an oral drug | core.ac.uk |
Future Perspectives and Emerging Research Directions for 4 Dimethylamino Chalcone
Exploration of Novel Therapeutic Applications for 4-(Dimethylamino)chalcone (B87087) Derivatives
The core chalcone (B49325) structure is a well-established pharmacophore, known to be a precursor for flavonoids and to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.airesearchgate.netmdpi.com The incorporation of the 4-(dimethylamino) group often enhances these properties, opening avenues for the development of new therapeutic agents. mdpi.com Future research will likely focus on synthesizing and screening novel DMAC derivatives to address a variety of health challenges.
Promising areas of investigation include:
Anticancer Agents: Chalcone derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis. ontosight.aiontosight.ai Research into DMAC derivatives has revealed that modifications, such as the introduction of a 4'-nitro group or complexation with metals like copper(II), can yield compounds with significant cytotoxic activity against various human cancer cell lines. mdpi.comontosight.aisci-hub.se For instance, a study on chalcone-based phenothiazine (B1677639) derivatives showed that the compound with a 4-(dimethylamino)phenyl group exhibited notable activity against human hepatocellular carcinoma cells. mdpi.com Future work will likely explore a wider range of structural modifications to improve potency and selectivity for different cancer types. cellbiopharm.com
Antimicrobial Compounds: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. derpharmachemica.com Chalcones have demonstrated activity against bacteria and fungi. researchgate.netderpharmachemica.com DMAC derivatives have shown inhibitory effects against bacteria such as Staphylococcus aureus. neliti.comnih.gov Research is ongoing to synthesize derivatives with enhanced potency against multi-drug-resistant pathogens, potentially by creating hybrid molecules or exploring different substitution patterns. researchgate.netderpharmachemica.com
Neuroprotective Agents: Emerging evidence suggests that chalcone derivatives may offer neuroprotective benefits, which is crucial for combating neurodegenerative diseases like Alzheimer's and Parkinson's. acs.orgmdpi.com A coumarin-chalcone derivative containing the 4-(dimethylamino)phenyl moiety was found to reduce the aggregation of Aβ and tau proteins, key hallmarks of Alzheimer's disease, through the activation of the CREB signaling pathway. scienceopen.com Another derivative was synthesized and showed potential in alleviating neuropathic pain. healthinformaticsjournal.com Future studies are expected to delve deeper into the mechanisms of neuroprotection and explore the potential of DMAC derivatives in animal models of neurological disorders. acs.org
Anti-inflammatory and Immunomodulatory Agents: Chalcones are known to possess anti-inflammatory properties by inhibiting key inflammatory mediators and pathways, such as the NF-κB pathway. ontosight.aidovepress.com They can modulate the activity of immune cells like macrophages and neutrophils. dovepress.com The development of DMAC derivatives could lead to new treatments for chronic inflammatory diseases. acs.orgnih.gov
Table 1: Investigated Therapeutic Activities of this compound Derivatives
| Therapeutic Area | Derivative/Compound Class | Target/Mechanism | Key Finding |
|---|---|---|---|
| Anticancer | 4-(Dimethylamino)-4'-nitrochalcone | Inhibition of cell proliferation, induction of apoptosis. ontosight.ai | Exhibits anticancer properties. ontosight.ai |
| Anticancer | Heteroleptic Copper(II) Complexes | Antiproliferative activity. mdpi.com | Strong antiproliferative effects against cancer cell lines. mdpi.com |
| Antimicrobial | (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | Inhibition of bacterial growth. neliti.com | Good activity against Staphylococcus aureus. neliti.com |
| Neuroprotection | (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021) | Upregulation of CREB signaling pathway. scienceopen.com | Reduces Aβ and tau aggregation, provides neuroprotection. scienceopen.com |
| Neuropathic Pain | (E)-3-(4-(dimethylamino) phenyl)-1-(2,4-dimethylphenyl) prop-2-en-1-one | TRPA1 antagonist potential. healthinformaticsjournal.com | Dose-dependent reduction in pain-related behavior. healthinformaticsjournal.com |
| Alzheimer's Imaging | [125I]iodo-4′-dimethyamino-chalchone | Binding to Aβ aggregates. mdpi.com | High binding affinity and specificity for Aβ plaques. mdpi.com |
Integration of this compound into Advanced Materials Science
The electronic characteristics of DMAC, particularly its capacity for intramolecular charge transfer (ICT), make it a highly attractive component for advanced materials. The electron-donating dimethylamino group and the electron-accepting carbonyl group create a donor-π-acceptor (D-π-A) structure, which is fundamental to many of its material applications. researchgate.net
Future research in this area is expected to focus on:
Nonlinear Optical (NLO) Materials: DMAC and its derivatives exhibit significant third-order NLO properties, which are crucial for applications like optical power limiting and switching. researchgate.netacs.orgmdpi.com The strong ICT character, enhanced by the dimethylamino group, leads to high hyperpolarizability values. Studies combining experimental techniques like Z-scan and degenerate four-wave mixing (DFWM) with computational DFT calculations have confirmed the potential of these materials. researchgate.netacs.org Future work will likely involve synthesizing new derivatives with optimized D-π-A architectures to further enhance their NLO response. researchgate.net
Fluorescent Probes and Chemosensors: The fluorescence of DMAC is sensitive to its environment, a property that can be harnessed to create chemosensors for detecting various analytes. chemimpex.comnih.govresearchgate.net For example, a DMAC-based chemosensor has been developed for the selective detection of mercury (Hg(II)) ions in aqueous solutions through fluorescence quenching. nih.govresearchgate.net Other derivatives have been designed to detect Al3+ ions and saccharides. bohrium.comnih.gov The development of new DMAC-based probes for other environmentally and biologically important ions and molecules is a promising research direction. researchgate.net
Organic Electronics: DMAC has been identified as a useful material in the fabrication of organic light-emitting diodes (OLEDs) and as a potential component to improve the efficiency of organic photovoltaic cells. chemimpex.com Its favorable photophysical properties and ability to serve as a building block for more complex structures make it a versatile component in the field of organic electronics. chemimpex.com
Table 2: Applications of this compound in Materials Science
| Application Area | Property Exploited | Specific Example | Outcome |
|---|---|---|---|
| Nonlinear Optics (NLO) | Intramolecular Charge Transfer (ICT), High Hyperpolarizability. acs.org | Pyridine-based anthracene (B1667546) chalcones. acs.org | Potential for optical power limiting and switching applications. acs.org |
| Fluorescent Chemosensors | Fluorescence Quenching/Enhancement. nih.govbohrium.com | Detection of Hg(II) ions. nih.gov | Selective and sensitive detection of mercury in aqueous media. nih.gov |
| Organic Electronics | Electroluminescence, Photovoltaic properties. | Component in Organic Light-Emitting Diodes (OLEDs). chemimpex.com | Efficient light emission. |
Further Elucidation of Complex Molecular Mechanisms of Action
While the biological activities of DMAC derivatives are well-documented, a deeper understanding of their precise molecular mechanisms is crucial for rational drug design and therapeutic optimization. nih.govnih.gov Chalcones are known to be multi-target compounds, interacting with various proteins and signaling pathways. nih.gov
Future research will need to concentrate on:
Target Identification and Validation: Identifying the specific cellular targets of DMAC derivatives is a key objective. For instance, in its anticancer role, DMAC is known to modulate pathways like PI3K/Akt and MAPK and induce apoptosis. For its anti-inflammatory effects, it inhibits the NF-κB pathway. Advanced techniques like activity-based protein profiling will be essential to uncover and validate novel targets. nih.gov
Pathway Analysis: A comprehensive analysis of the signaling cascades affected by DMAC is required. Studies have pointed to the involvement of the CREB signaling pathway in the neuroprotective effects of a DMAC derivative. scienceopen.com A systems biology approach, combining experimental data with network analysis, could reveal the broader impact of these compounds on cellular function.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are needed to correlate specific structural features of DMAC derivatives with their biological activity and mechanism of action. nih.gov For example, research has shown that the number and position of methoxy (B1213986) groups on related chalcone structures can influence their anticancer selectivity. cellbiopharm.com Understanding how modifications to the DMAC scaffold affect target binding and pathway modulation will guide the synthesis of more potent and selective compounds. nih.gov
Synergistic Applications of Experimental and Computational Approaches in this compound Research
The integration of computational modeling with experimental research offers a powerful strategy to accelerate the discovery and development of new DMAC-based compounds. nih.govbiorxiv.org This synergistic approach can provide valuable insights, reduce the need for extensive trial-and-error synthesis, and guide experimental efforts.
Key areas for this synergy include:
Molecular Docking and Simulation: Computational docking studies can predict the binding modes of DMAC derivatives with their protein targets, helping to explain their mechanism of action. nih.govjapsonline.com For example, docking has been used to study the interaction of chalcone derivatives with estrogen receptor alpha and Glucosamine-6-phosphate synthase. researchgate.netjapsonline.com Molecular dynamics simulations can further explore the stability and dynamics of these interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structure of DMAC derivatives and their biological activities. nih.govbiorxiv.org These models, often enhanced by machine learning algorithms, can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govbiorxiv.org
Density Functional Theory (DFT) Calculations: DFT studies are invaluable for understanding the electronic properties of DMAC and its derivatives. They can be used to calculate parameters like the HOMO-LUMO energy gap and hyperpolarizability, which are critical for predicting NLO properties and reactivity. mdpi.com These calculations provide a theoretical foundation that correlates well with experimental findings in materials science. researchgate.net
By combining these computational tools with robust experimental validation, researchers can more efficiently explore the vast chemical space of DMAC derivatives, leading to the faster development of novel therapeutics and advanced materials. nih.govbiorxiv.org
Q & A
Q. What are the optimal synthetic conditions for 4-(Dimethylamino)chalcone using Microwave-Assisted Organic Synthesis (MAOS)?
- Methodological Answer : Optimal synthesis involves reacting 4-(dimethylamino)benzaldehyde with acetophenone in the presence of NaOH under microwave irradiation (140 W, 25 seconds). Catalyst concentration significantly impacts yield: 50% NaOH yields 90.9% ± 0.68%, outperforming 40% (73.4%) and 60% (85.1%). Post-reaction purification via ethanol recrystallization ensures product integrity. Key parameters to optimize include catalyst concentration, irradiation time, and solvent selection .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- TLC : Monitor reaction progress using silica gel plates and a UV-active mobile phase (e.g., ethyl acetate/hexane).
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and enone (C=C, ~1600 cm⁻¹) groups.
- NMR (¹H and ¹³C) : Assign proton environments (e.g., dimethylamino protons at δ ~3.0 ppm) and carbon backbone.
- Mass Spectrometry : Validate molecular weight (e.g., m/z 265 [M+H]⁺).
These methods ensure structural verification and purity assessment .
Q. How can pharmacokinetic properties of this compound be predicted computationally?
- Methodological Answer : Use tools like SwissADME to predict Lipinski’s Rule of Five compliance, blood-brain barrier (BBB) permeability, and gastrointestinal absorption. For this compound, predictions indicate good oral bioavailability (molecular weight <500, LogP ~3.2) and BBB penetration potential due to moderate hydrophobicity. Always cross-validate with experimental ADME assays .
Q. What experimental protocols are used to evaluate antibacterial activity of this compound?
- Methodological Answer : Employ agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% final concentration), and measure Minimum Inhibitory Concentration (MIC). Include positive controls (e.g., ampicillin) and validate results with triplicate trials. Note that substituent position (e.g., methoxy vs. hydroxyl groups) impacts activity .
Advanced Research Questions
Q. How does DFT analysis elucidate the electronic and nonlinear optical (NLO) properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability. For this compound, the donor-π-acceptor (D-π-A) structure enhances intramolecular charge transfer, leading to high NLO responses. Compare computed λmax with UV-Vis spectra to validate transitions .
Q. What crystallographic insights reveal the solid-state behavior of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., hydrogen bonding between carbonyl and hydroxyl groups) and torsion angles (e.g., ~174° for trans-configuration). For 4-hydroxy-4′-dimethylaminochalcone, dihedral angles between aromatic rings (20.21° and 48.64°) indicate non-coplanarity, influencing packing and stability .
Q. How to resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer : Discrepancies may arise from solvent effects, protein binding dynamics, or assay conditions. Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions (e.g., with Plasmodium falciparum enzymes for antimalarial studies). Validate with dose-response assays and adjust computational parameters (e.g., solvation models) to align with experimental IC50 values .
Q. What strategies link substituent modifications to enhanced bioactivity in this compound analogs?
- Methodological Answer : Systematically vary substituents (e.g., electron-donating groups at para positions) and assess SAR using:
Q. How do solvent polarity and pH influence the photophysical properties of this compound?
- Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., λmax changes in polar vs. nonpolar solvents) reflect charge-transfer transitions. In aqueous micelles, restricted rotation of the dimethylamino group alters fluorescence quantum yield. Use time-resolved spectroscopy to correlate microenvironment effects with excited-state behavior .
Q. What methodologies validate this compound as a nonlinear optical (NLO) material?
- Methodological Answer :
Experimental techniques include: - Z-scan : Measure third-order susceptibility (χ<sup>(3)</sup>) and nonlinear refractive index.
- Hyper-Rayleigh Scattering : Quantify second-harmonic generation (SHG) efficiency.
Compare results with DFT-predicted hyperpolarizability (βtot) to confirm structure-property relationships for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
